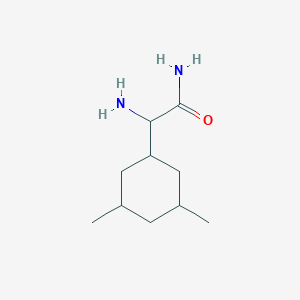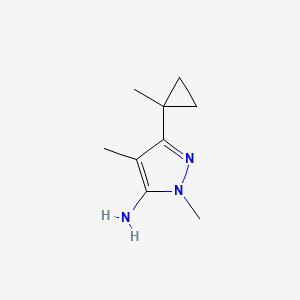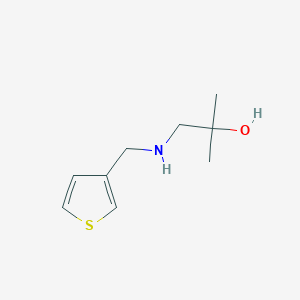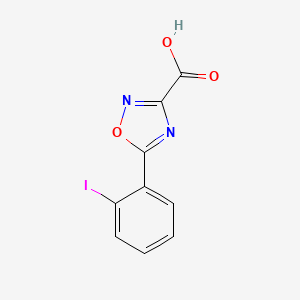![molecular formula C10H14ClNO2 B13304646 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride CAS No. 126572-99-4](/img/structure/B13304646.png)
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminoethoxy group attached to a phenyl ring, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with an appropriate ketone under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
- 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
These compounds share similar structural features but differ in the position of the aminoethoxy group or other substituents, which can lead to differences in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific structure, which imparts distinct properties and applications.
Propiedades
Número CAS |
126572-99-4 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
1-[3-(2-aminoethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)9-3-2-4-10(7-9)13-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H |
Clave InChI |
NMYDNMFNFKYVCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)



![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)


![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)

